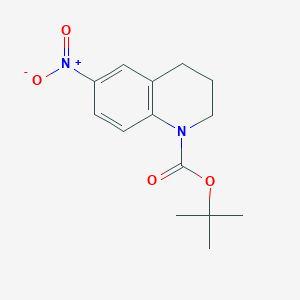

tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

CAS No.: 1368715-58-5

Cat. No.: VC2601992

Molecular Formula: C14H18N2O4

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1368715-58-5 |

|---|---|

| Molecular Formula | C14H18N2O4 |

| Molecular Weight | 278.3 g/mol |

| IUPAC Name | tert-butyl 6-nitro-3,4-dihydro-2H-quinoline-1-carboxylate |

| Standard InChI | InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-8-4-5-10-9-11(16(18)19)6-7-12(10)15/h6-7,9H,4-5,8H2,1-3H3 |

| Standard InChI Key | BWPXNUSEUAMUOF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Classification

Molecular Structure

tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate belongs to the broader class of N-Boc protected dihydroquinolines. Its core structure consists of a partially reduced quinoline ring system (3,4-dihydroquinoline) with a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen position and a nitro group at the 6-position of the aromatic ring. The Boc group serves as a common nitrogen protecting group in organic synthesis, while the nitro group provides a reactive site for further transformations.

Based on the molecular structures of related compounds, we can infer that the molecular formula of tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate would be C₁₄H₁₈N₂O₄, with a calculated molecular weight of approximately 278.31 g/mol.

Structural Features

The compound possesses several key structural features that influence its reactivity and potential applications:

Physical and Chemical Properties

Predicted Physicochemical Properties

Based on the properties of structurally similar compounds such as tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate and tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, we can predict several physicochemical properties for tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate:

Chemical Reactivity

The chemical reactivity of tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate is governed by its functional groups:

-

The Boc group can be cleaved under acidic conditions (typically TFA in DCM or HCl in dioxane) to reveal the free amine

-

The nitro group at position 6 can undergo reduction to form an amino group, creating opportunities for further functionalization

-

The partially reduced quinoline system allows for selective reactivity compared to fully aromatic systems

-

The compound likely exhibits stability issues under strongly basic conditions due to potential elimination reactions in the dihydroquinoline core

Synthesis Methods

Nitration of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

This approach would involve selective nitration at the 6-position of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 123387-53-1) . The nitration would likely require carefully controlled conditions to ensure regioselectivity and avoid over-nitration.

Boc Protection of 6-nitro-1,2,3,4-tetrahydroquinoline

An alternative approach would involve direct Boc protection of pre-formed 6-nitro-1,2,3,4-tetrahydroquinoline, typically using Boc anhydride in the presence of a base.

Reported Yields for Similar Compounds

While specific yields for tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate are not directly reported in the search results, we can reference yields for related compounds:

For tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate, yields of 93.8% have been reported under specific reaction conditions . The synthesis was performed in dichloromethane at 50°C in a sealed tube, as described in the European Journal of Medicinal Chemistry (2022).

Applications in Research and Development

Synthetic Intermediate in Medicinal Chemistry

tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate likely serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of compounds with potential biological activity. The nitro group at position 6 provides a handle for further functionalization:

-

Reduction to an amino group, enabling the introduction of various substituents through condensation or coupling reactions

-

Conversion to other functional groups via the amino intermediate (e.g., halides, cyano, hydroxy)

-

Use in metal-catalyzed cross-coupling reactions to introduce carbon-carbon bonds

Building Block in Library Synthesis

The compound's well-defined reactivity profile makes it suitable as a building block in the synthesis of compound libraries for drug discovery. The 6-nitro-3,4-dihydroquinoline core with N-Boc protection provides a platform for systematic derivatization and structure-activity relationship (SAR) studies.

Model Compound for Reaction Development

Given its multiple functional groups with distinct reactivity profiles, tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate could serve as an excellent model compound for developing and optimizing new synthetic methodologies, particularly those involving selective transformations in the presence of multiple functional groups.

Related Compounds and Comparative Analysis

Structural Analogs

Several structural analogs of tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate appear in the scientific literature:

Structure-Property Relationships

Comparing these analogs reveals important structure-property relationships:

-

Position of the nitro group (6 vs. 7) affects the electronic distribution in the aromatic ring and likely influences reactivity patterns

-

The nature of the substituent at position 6 (nitro, hydroxy, methyl, etc.) significantly impacts properties such as lipophilicity, hydrogen bonding capacity, and molecular weight

-

Quinoline vs. isoquinoline core structures result in different three-dimensional arrangements of substituents, potentially affecting biological activities

Synthetic Utility Comparison

Different substituents on the dihydroquinoline/isoquinoline core enable various synthetic transformations:

-

Nitro groups (as in the target compound) can undergo reduction to amines, enabling further functionalization

-

Hydroxy groups (as in compound ) can serve as handles for alkylation, acylation, or conversion to leaving groups

-

Bromo substituents (as in compound ) enable metal-catalyzed coupling reactions

-

Amino groups (as in compound ) can participate in condensation reactions or diazonium chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume